1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine
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Overview
Description
1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine is a chemical compound with the molecular formula C9H12N2O2S. It is characterized by a cyclopropane ring attached to a pyridine ring, which is further substituted with a methylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.
Cyclopropanation: The cyclopropane ring is formed through cyclopropanation reactions, often using diazo compounds as intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(Methylsulfonyl)-4-[2-(2-pyridinyl)ethyl]piperazine
- 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
Uniqueness
1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine is unique due to its specific structural features, such as the presence of both a cyclopropane ring and a methylsulfonyl-substituted pyridine ring. This combination of structural elements contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H12N2O2S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
1-(2-methylsulfonylpyridin-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H12N2O2S/c1-14(12,13)8-6-7(2-5-11-8)9(10)3-4-9/h2,5-6H,3-4,10H2,1H3 |
InChI Key |
HERYOIBQKLKWQV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)C2(CC2)N |
Origin of Product |
United States |
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